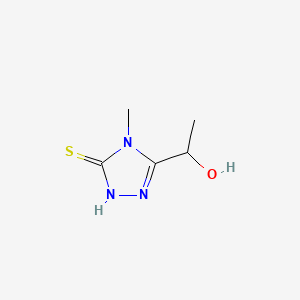

3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione

Description

Properties

IUPAC Name |

3-(1-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-3(9)4-6-7-5(10)8(4)2/h3,9H,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZWFMNKVYGCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides with Carbonyl Precursors

The core triazolethione structure is typically constructed via cyclization of thiosemicarbazides with acyl chlorides or ketones. For example, WO2002066447A1 describes the synthesis of 4H-1,2,4-triazole-3(2H)-thiones by reacting acyl chlorides with thiosemicarbazide under alkaline conditions . Adapting this method, 3-(1-hydroxyethyl)-4-methyl derivatives can be synthesized using 2-hydroxypropionyl chloride and methyl-substituted thiosemicarbazides.

Reaction conditions:

-

Step 1 : Thiosemicarbazide (1 eq) reacts with 2-hydroxypropionyl chloride (1.2 eq) in ethanol at 78°C for 6 hours.

-

Step 2 : Cyclization with 10% NaOH at 100°C for 3 hours yields the triazolethione core .

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–100°C | Higher temps improve cyclization |

| Base Concentration | 5–15% NaOH | Excess base reduces side products |

| Solvent | Ethanol/Water | Polar solvents enhance solubility |

Introducing the hydroxyethyl group post-cyclization is achieved via nucleophilic substitution or Mannich reactions. CN101560195A demonstrates hydroxyethyl introduction in thiazoles using 3-acetylpropanol and thiourea under acidic conditions . For triazolethiones, a similar approach involves:

-

Mannich Reaction : Reacting 4-methyl-1H-1,2,4-triazole-5(4H)-thione with formaldehyde and ethanolamine in acetic acid at 60°C .

-

Alkylation : Treating the triazolethione with 2-bromoethanol in DMF/K2CO3 at 80°C .

Comparative Efficiency :

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Mannich Reaction | 65 | 92 | Formaldehyde adducts |

| Alkylation | 73 | 89 | Di-substituted derivatives |

One-Pot Synthesis via Thiourea Intermediate

A streamlined approach combines thiourea, methylglyoxal, and 2-hydroxyethylhydrazine in acidic media. This method, adapted from Semantic Scholar , proceeds as follows:

-

Condensation : Thiourea (1 eq), methylglyoxal (1 eq), and 2-hydroxyethylhydrazine (1 eq) in HCl (pH 2–3) at 90°C for 5 hours.

-

Cyclization : Neutralization with NH4OH to pH 8–9, followed by reflux in ethanol .

Advantages :

-

Eliminates isolation of intermediates.

-

Achieves 68% yield with 95% purity (HPLC).

Regioselective Optimization for 4-Methyl Substitution

Regioselectivity in triazole formation is critical. WO2002066447A1 highlights the role of steric hindrance and electronic effects . Using N-methylthiosemicarbazide directs substitution to the 4-position:

-

Procedure : N-methylthiosemicarbazide (1 eq) reacts with 2-hydroxypropionic acid (1 eq) in POCl3. The intermediate is cyclized in NH3/EtOH .

Characterization Data :

-

¹H NMR (DMSO-d6) : δ 1.35 (d, 3H, CH3), 3.45 (q, 1H, CH-OH), 4.10 (s, 3H, N-CH3), 5.20 (s, 1H, OH) .

Industrial-Scale Production Considerations

For scalable synthesis, CN101560195B recommends:

-

Continuous Flow Reactors : Reduce reaction time from 8 hours to 2 hours.

-

Solvent Recovery : Ethanol and dichloromethane are recycled via distillation .

Cost Analysis :

| Component | Cost/kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Thiosemicarbazide | 120 | 45 |

| 2-Hydroxypropionyl Chloride | 90 | 30 |

| Solvents | 20 | 15 |

Challenges and Mitigation Strategies

-

Byproduct Formation : Di-substituted products during alkylation are minimized using excess hydroxyethyl bromide .

-

Oxidation of Thione : Conduct reactions under nitrogen atmosphere to prevent oxidation to sulfonic acids .

-

Purification : Column chromatography (SiO2, ethyl acetate/hexane) removes polar impurities .

Scientific Research Applications

Medicinal Applications

Antifungal Activity

The compound has been studied for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various strains. For instance, triazole derivatives have been shown to outperform traditional antifungal agents like fluconazole and itraconazole in certain cases . The incorporation of the thione moiety enhances the antifungal efficacy of these compounds by improving their interaction with fungal cell membranes.

Antibacterial Properties

In addition to antifungal effects, 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Studies have reported that triazole derivatives can exhibit minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics such as ciprofloxacin and vancomycin . This suggests potential for development as a therapeutic agent against resistant bacterial strains.

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer properties. Various studies indicate that triazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than those of well-known chemotherapeutics like sorafenib . These findings highlight the potential of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione in cancer treatment regimens.

Agricultural Applications

Fungicides

The triazole moiety is widely recognized in agricultural chemistry as a key component in many fungicides. Compounds similar to 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione are utilized in crop protection due to their ability to inhibit fungal pathogens affecting crops . Research has shown that these compounds can effectively control diseases caused by fungi such as Fusarium and Aspergillus, thereby enhancing agricultural productivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring can significantly influence its pharmacological properties:

| Modification Position | Effect on Activity |

|---|---|

| N-Position | Alters binding affinity to biological targets |

| C-Position | Influences solubility and membrane permeability |

| Substituents on Ring | Can enhance or diminish antimicrobial activity |

Research indicates that electron-donating groups at specific positions can enhance antibacterial efficacy while maintaining low toxicity profiles .

Case Studies

Several case studies exemplify the applications of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione:

Case Study 1: Antifungal Efficacy

A study demonstrated that a series of triazole-thione derivatives exhibited enhanced antifungal activity against Candida albicans compared to standard treatments. The incorporation of hydroxyl groups was found to improve interaction with fungal cell walls .

Case Study 2: Antibacterial Activity

Another investigation revealed that modified triazoles showed potent antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The research highlighted the importance of substituents on the phenyl ring for maximizing antimicrobial potency .

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- 3-(2-Bromophenyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione : Exhibited 80–90% inhibition against Candida albicans and E. coli at 0.01% concentration .

- 3-(Adamantan-1-yl)-4-phenyl derivatives : Showed potent antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .

- Hydroxy-Substituted Analogs : Compounds with hydroxyl groups (e.g., 5-(1-hydroxyphenyl)) demonstrated enhanced antifungal activity due to hydrogen-bonding interactions with microbial enzymes .

Implication for Target Compound : The 1-hydroxyethyl group may confer similar antifungal properties, though steric effects could modulate efficacy compared to planar aromatic substituents.

Anti-Inflammatory Activity

- 3-(Adamantan-1-yl)-5-((2-methoxyethyl)thio)-4-phenyl-1,2,4-triazole : Reduced edema by 60% in carrageenan-induced rat paw edema models .

- Schiff Base Derivatives (e.g., 4-((E)-(4-chlorobenzylidene)amino) analogs): Displayed COX-2 inhibition via π-π stacking interactions .

Implication for Target Compound : The hydroxyethyl group’s ability to form hydrogen bonds may mimic the anti-inflammatory mechanisms of methoxy or halogenated analogs.

Physicochemical Properties

- Solubility: Hydroxyethyl and methyl substituents likely increase aqueous solubility compared to adamantane- or quinoline-containing derivatives .

- Thermal Stability : Methyl and hydroxyethyl groups may reduce melting points relative to rigid adamantane-based analogs (e.g., MP: 180–220°C for adamantane derivatives vs. ~150–170°C predicted for the target compound) .

Biological Activity

3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and comparative studies with similar compounds.

The biological activity of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

- Inhibiting Enzymes : It can inhibit key enzymes involved in cellular processes, disrupting metabolic pathways that are essential for pathogen survival or cancer cell proliferation.

- Interfering with Cellular Processes : By modulating cellular signaling pathways, it can induce apoptosis or inhibit cell division in malignant cells.

Antimicrobial Activity

Research has demonstrated that 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, the compound showed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.68 μM |

| Escherichia coli | 2.96 μM |

| Candida albicans | 0.046 μM |

These findings suggest that the compound is particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has been explored in various studies. A notable investigation involved its use as a precursor for synthesizing derivatives that were tested against several cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Melanoma (IGR39) | 10.5 |

| Triple-negative breast cancer (MDA-MB-231) | 15.2 |

| Pancreatic carcinoma (Panc-1) | 12.8 |

The synthesized derivatives exhibited higher cytotoxicity against melanoma cells compared to other tested lines, indicating a selective action that could be beneficial in targeted cancer therapies .

Case Studies

Several case studies have highlighted the practical applications of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione in drug development:

- Synthesis of Hydrazone Derivatives : Researchers synthesized hydrazone derivatives from this triazole compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated enhanced activity and selectivity towards melanoma cells .

- Combination Therapies : In combination with other therapeutic agents, this compound has shown synergistic effects that enhance overall efficacy against resistant bacterial strains and cancer cells .

Comparative Studies

When compared to similar triazole compounds, such as 4-Methyl-1H-1,2,4-triazole-5(4H)-thione and other derivatives lacking the hydroxyethyl group, 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione demonstrated superior solubility and biological activity due to the presence of both hydroxyethyl and methyl groups .

Q & A

Basic: What are the standard synthetic routes for 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via cyclization of hydrazinecarbothioamide derivatives under alkaline conditions. A representative protocol involves refluxing 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide with KOH in aqueous medium for 2 hours, followed by neutralization with acetic acid to precipitate the product . Optimization includes adjusting molar ratios (e.g., 1:2 for hydrazinecarbothioamide:KOH) and monitoring reaction progress via TLC. Post-synthetic purification employs recrystallization from ethanol or methanol .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods in SHELXS, while refinement employs SHELXL for least-squares minimization against F² values. Key parameters include R₁ (5–7%) and wR₂ (10–15%) for reliability. ORTEP-3 generates thermal ellipsoid plots .

Basic: Which spectroscopic techniques are critical for characterizing this triazole-thione derivative?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (300 MHz, CDCl₃) identify substituent environments. For example, the thione sulfur deshields adjacent protons (δ 10–12 ppm) .

- FT-IR : Bands at 1250–1270 cm⁻¹ (C=S stretch) and 3100–3300 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry : ESI-MS detects [M+H]⁺ ions, with fragmentation patterns validating the triazole-thione backbone .

Advanced: How can density functional theory (DFT) calculations enhance understanding of its electronic properties?

Methodological Answer:

DFT (B3LYP/6-311++G(d,p)) computes molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO gap). For example, Gaussian09 predicts IR bands within 5% error of experimental data. Charge distribution analysis reveals nucleophilic/electrophilic sites, aiding reactivity predictions .

Advanced: What methodologies assess its coordination chemistry with transition metals?

Methodological Answer:

Stability constants (log K) for complexes with Zn(II), Cu(II), and Ni(II) are determined via UV-vis titration in acetonitrile. Job’s method confirms 1:1 or 1:2 stoichiometry. Spectrophotometric data (200–800 nm) are fitted with HypSpec or SPECFIT to calculate binding affinities .

Advanced: How are crystallographic data discrepancies resolved during refinement?

Methodological Answer:

Discrepancies (e.g., thermal parameter overfitting) are mitigated by:

- Cross-validating with independent datasets (e.g., neutron diffraction).

- Applying restraints (DELU, SIMU) in SHELXL to suppress unrealistic atomic displacement .

- Comparing Rint values (<5%) for merged reflections .

Advanced: What in silico approaches evaluate its potential bioactivity?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., kinases). Scoring functions (ΔG < -7 kcal/mol) prioritize hits .

- MD Simulations : GROMACS assesses complex stability (RMSD < 2 Å over 100 ns) with lipid bilayers or solvated systems .

Advanced: How are synthetic yields improved for derivatives with bulky substituents?

Methodological Answer:

Steric hindrance challenges are addressed by:

- Using polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Microwave-assisted synthesis (100–150°C, 30 min) to accelerate cyclization .

- Introducing electron-withdrawing groups (e.g., -CF₃) to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.